The compound DDD100097 was developed through a collaborative effort involving academic institutions and pharmaceutical companies. Its synthesis and characterization have been documented in various scientific publications, highlighting its potential utility in clinical settings.
DDD100097 can be classified under the category of anti-inflammatory agents. Its chemical structure suggests that it may interact with specific biological pathways, making it relevant for conditions characterized by inflammation and immune response dysregulation.
The synthesis of DDD100097 typically involves several key steps, including:
DDD100097 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be depicted as follows:
The structural data for DDD100097 can be obtained through techniques such as:
DDD100097 undergoes various chemical reactions that can alter its properties or enhance its therapeutic potential. Key reactions include:
Understanding the reactivity of DDD100097 is crucial for its application in drug development. Kinetic studies may be conducted to evaluate reaction rates under different conditions, providing insight into optimal storage and formulation strategies.
The mechanism of action for DDD100097 involves its interaction with specific molecular targets within cells. This may include:
Experimental studies utilizing cell cultures or animal models are essential to elucidate the precise mechanism of action. Data from these studies often reveal dose-response relationships and provide insights into pharmacodynamics.
Key physical properties of DDD100097 include:
Chemical properties relevant to DDD100097 include:
Relevant data can be obtained through standardized testing methods outlined in pharmacopoeias or scientific literature.
DDD100097 has potential applications in various scientific fields, including:
DDD100097 (CAS No. 1215012-74-0) is a synthetic small molecule with the systematic name 2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methyl-4-piperidinyl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide. Its molecular formula is C₂₂H₃₀Cl₂F₂N₄O₂S, corresponding to a molecular weight of 523.47 g/mol [3] [7] [9]. The structure integrates a dichlorinated benzenesulfonamide core linked to a trimethylpyrazole moiety via an N-difluoromethyl bridge. A flexible propyl-piperidine chain extends from the benzene ring, critical for target engagement and blood-brain barrier (BBB) penetration [5] [8]. Key physicochemical properties include:
Table 1: Molecular Properties of DDD100097
Property | Value |
---|---|
CAS Number | 1215012-74-0 |
Molecular Formula | C₂₂H₃₀Cl₂F₂N₄O₂S |
Molecular Weight | 523.47 g/mol |
SMILES | O=S(C1=C(Cl)C=C(CCCC2CCN(C)CC2)C=C1Cl)(N(C(F)F)C3=C(C)N(C)N=C3C)=O |
IUPAC Name | 2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methyl-4-piperidinyl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide |
Solubility | Soluble in DMSO (7.5 mg/mL) |
The synthesis of DDD100097 involves a multi-step sequence starting from 2,6-dichloro-4-propylbenzenesulfonyl chloride. Key stages include:
DDD100097 is a potent and selective inhibitor of N-myristoyltransferase (NMT), specifically targeting the Trypanosoma brucei isoform (TbNMT) with an IC₅₀ of 2 nM [3] [4] [10]. NMT catalyzes the transfer of myristate to N-terminal glycine residues of parasitic proteins, essential for membrane localization and virulence. The inhibitor binds competitively in the peptide substrate groove of TbNMT, forming key interactions:
DDD100097 emerged from lead optimization efforts at the University of Dundee (2011–2014) to address limitations of earlier TbNMT inhibitors like DDD85646, which lacked CNS penetration. Key milestones:
Research on DDD100097 addresses two critical gaps:
Table 2: Key Pathogens Targeted by DDD100097
Pathogen | Disease | Cellular EC₅₀ | In Vivo Efficacy |
---|---|---|---|
Trypanosoma brucei | Stage 2 HAT | 0.001 μM [4] | Partial cure (murine model) [5] |
Leishmania donovani | Visceral leishmaniasis | 2.4 μM [10] | 52% parasite burden reduction [10] |
Challenges include mitigating the 100–1,000-fold potency drop between enzyme inhibition and cellular activity, attributed to suboptimal uptake in Leishmania due to cationic charges [10]. Hybridization strategies to retain selectivity while improving pharmacokinetics remain a priority [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7